Dimethylbis(cyclopentadienyl)hafnium(IV)

Description

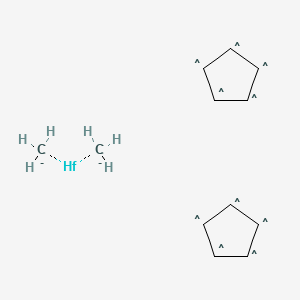

Structure

2D Structure

Properties

Molecular Formula |

C12H16Hf-2 |

|---|---|

Molecular Weight |

338.74 g/mol |

InChI |

InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |

InChI Key |

APIRBNXPIFVSAN-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylbis Cyclopentadienyl Hafnium Iv and Its Derivatives

Novel Synthetic Routes to the Core Dimethylbis(cyclopentadienyl)hafnium(IV) Complex

The primary challenge in synthesizing dimethylbis(cyclopentadienyl)hafnium(IV) lies in the controlled formation of the hafnium-carbon bonds. The most common pathway involves the initial synthesis of a dihalide precursor, bis(cyclopentadienyl)hafnium(IV) dichloride (hafnocene dichloride), followed by alkylation.

Reaction of Hafnium Tetrachloride with Sodium Cyclopentadienide (B1229720)

A foundational and widely practiced method for synthesizing the hafnocene framework is the salt metathesis reaction between hafnium tetrachloride (HfCl₄) and a cyclopentadienyl (B1206354) anion source, typically sodium cyclopentadienide (NaCp). wikipedia.org The reaction is generally performed in an appropriate organic solvent, such as tetrahydrofuran (B95107) (THF).

This reaction yields bis(cyclopentadienyl)hafnium(IV) dichloride, a stable, white solid which serves as the crucial precursor for the target dimethyl compound. wikipedia.orgsigmaaldrich.com The hafnocene dichloride is sparingly soluble in many organic solvents. wikipedia.org The subsequent step involves the methylation of the dichloride precursor. This is typically achieved by reacting (C₅H₅)₂HfCl₂ with two equivalents of a methylating agent, such as methyllithium (B1224462) (MeLi) or a methyl Grignard reagent (MeMgBr), to replace the chloride ligands with methyl groups.

The alkylation reaction is: (C₅H₅)₂HfCl₂ + 2 MeLi → (C₅H₅)₂Hf(CH₃)₂ + 2 LiCl

The final product, dimethylbis(cyclopentadienyl)hafnium(IV), is a powder or crystalline solid. sigmaaldrich.comsigmaaldrich.com Careful control of stoichiometry and reaction conditions is essential to prevent the formation of partially alkylated or other side products.

Transmetalation Strategies for Ligand Introduction

Transmetalation offers an alternative and often high-yield route for introducing cyclopentadienyl-type ligands to a hafnium center. This strategy involves the transfer of an organic ligand from a less electropositive metal (like tin or silicon) to the more electropositive hafnium. A notable example is the reaction of HfCl₄ with distannylated bis(cyclopentadienyl) ligands to form ansa-metallocenes. acs.orgacs.org

For instance, a distannylated ligand like Me₂Sn(C₅H₄)₂ can react with HfCl₄ in toluene (B28343). The reaction mixture is typically heated to drive the transmetalation, yielding the corresponding hafnocene dichloride derivative and a volatile tin chloride byproduct (R₃SnCl), which can be easily removed. acs.org The general procedure involves adding a suspension of HfCl₄ in toluene to the stannylated ligand and stirring the mixture at an elevated temperature (e.g., 80 °C). acs.org This method is particularly valuable for the synthesis of complex, bridged ligand systems where the direct use of lithium or sodium salts might lead to lower yields or side reactions. acs.orgacs.org

Ligand Modification Strategies and Their Impact on Synthesis

Modifying the cyclopentadienyl (Cp) ligands is a powerful tool for tuning the steric and electronic properties of the resulting hafnium complex. These modifications can significantly influence the synthetic procedure and the reactivity of the final product.

Substituted Cyclopentadienyl Ligands (e.g., t-butylcyclopentadienyl)

Introducing substituents onto the cyclopentadienyl rings alters the steric bulk and electron-donating ability of the ligands. The tert-butyl group is a common substituent used to enhance the solubility and modify the catalytic activity of metallocenes. The synthesis of bis(tert-butylcyclopentadienyl)hafnium dichloride, a precursor for the corresponding dimethyl derivative, follows a similar salt metathesis route as the unsubstituted analogue. ereztech.com

The reaction involves reacting HfCl₄ with two equivalents of sodium tert-butylcyclopentadienide. The resulting complex, (t-BuC₅H₄)₂HfCl₂, is a yellow crystalline solid. ereztech.com The presence of the bulky tert-butyl groups can influence reaction kinetics and the stability of the resulting complex. These substituted precursors can then be alkylated using standard methylating agents to yield the desired dimethylhafnocene derivative.

Table 1: Properties of Substituted Hafnocene Dichloride Precursors

| Compound Name | Molecular Formula | Appearance | CAS Number |

|---|---|---|---|

| Bis(cyclopentadienyl)hafnium(IV) dichloride | C₁₀H₁₀Cl₂Hf | White solid | 12116-66-4 ereztech.com |

| Bis(tert-butylcyclopentadienyl)hafnium dichloride | C₁₈H₂₆Cl₂Hf | Yellow crystals | 33010-55-8 ereztech.com |

Bridged Ligand Systems for ansa-Metallocenes

Ansa-metallocenes are complexes where the two cyclopentadienyl rings are linked by a structural bridge, such as an ethylene (B1197577) (-CH₂CH₂-), silylene (-SiR₂-), or cycloalkylidene group. sioc-journal.cnnih.gov This bridge constrains the geometry of the Cp rings relative to each other, which has profound effects on the catalytic properties of the complex.

The synthesis of ansa-hafnocenes typically involves the reaction of HfCl₄ with the pre-formed dilithium (B8592608) salt of the desired bridged bis(cyclopentadienyl) ligand. sioc-journal.cnuni-konstanz.de For example, ethylene-bridged bis(indenyl) hafnium complexes are synthesized by reacting the dilithium salts of the proligands with one equivalent of HfCl₄ in diethyl ether. sioc-journal.cn This method often produces a mixture of racemic and meso diastereomers, which can be separated by recrystallization. sioc-journal.cn The synthesis of these bridged systems is a multi-step process, starting with the construction of the complex organic ligand framework before its reaction with the hafnium precursor. capes.gov.bracs.org

Table 2: Examples of Bridged Ligand Systems in Hafnium Metallocenes

| Bridge Type | Example Ligand Structure | Synthetic Precursor | Reference |

|---|---|---|---|

| Ethylene | ethylene-1,2-bis(η⁵-4,5,6,7-tetrahydro-1-indenyl) | (EBTHI)Li₂ | mit.edu |

| Cycloalkylidene | Cyclopentylidenebis(cyclopentadienyl) | [(CH₂)₄C(C₅H₄)₂]Li₂ | nih.gov |

| Phosphonium | Dimethylphosphonium-bridged bis(permethylcyclopentadienyl) | [Me₂P(C₅Me₄)₂]Li | acs.org |

Precursor Chemistry and Reaction Optimization for Dimethylbis(cyclopentadienyl)hafnium(IV)

The efficiency and success of synthesizing dimethylbis(cyclopentadienyl)hafnium(IV) and its derivatives are highly dependent on the quality of the precursors and the optimization of reaction conditions. The most common precursor, hafnium tetrachloride (HfCl₄), is a moisture-sensitive solid that must be handled under inert atmosphere conditions. mdpi.com Alternative precursors, such as tetrakis(dimethylamido)hafnium(IV) [Hf(NMe₂)₄], can also be used. researchgate.netwarshel.com Amine elimination pathways, reacting Hf(NMe₂)₄ with the protonated cyclopentadienyl ligand, offer a different route that avoids the formation of salt byproducts. researchgate.net

Optimization of the synthesis of the hafnocene dichloride precursor often focuses on improving yield and purity. This can involve using THF adducts of HfCl₄ to improve solubility and reactivity, carefully controlling the addition rate and temperature, and optimizing the workup and purification procedures, such as washing and recrystallization from appropriate solvents like toluene or dichloromethane. uni-konstanz.de For instance, improved syntheses for bridged hafnocene dichlorides have been reported, highlighting the ongoing effort to refine these procedures. mit.edu

Furthermore, the choice of solvent can be critical. While THF is common for salt metathesis, other solvents like diethyl ether or toluene are used depending on the specific ligands and precursors involved. acs.orgsioc-journal.cn In some cases, the reaction of HfCl₄ supported on activated carbon has been shown to be an efficient and recyclable catalytic system, suggesting that heterogeneous approaches can also be employed for optimizing reactions involving hafnium precursors. mdpi.com

Stereochemical Control in Dimethylbis(cyclopentadienyl)hafnium(IV) Synthesis

The stereochemistry of ansa-metallocenes, which are derivatives of dimethylbis(cyclopentadienyl)hafnium(IV), is a critical factor that dictates their catalytic properties, particularly in stereospecific olefin polymerization. The spatial arrangement of the cyclopentadienyl-type ligands around the hafnium center gives rise to two primary stereoisomers: the desired chiral racemic (rac) form and the achiral meso form. Advanced synthetic methodologies are focused on controlling the selective formation of one isomer over the other.

The synthesis of these bridged hafnium complexes typically involves the reaction of a dilithiated or dipotassiated ligand precursor with a hafnium tetrahalide, such as hafnium tetrachloride (HfCl₄). sioc-journal.cnuni-konstanz.de The nature of the bridge connecting the two cyclopentadienyl or indenyl rings, as well as the substituents on these rings, plays a pivotal role in directing the stereochemical outcome of the reaction. uni-konstanz.deacs.org

Research has shown that the synthesis of ansa-hafnocenes often yields a mixture of rac and meso isomers. acs.org The separation of these isomers can be challenging, often requiring fractional crystallization techniques. uni-konstanz.deacs.org The solubility differences between the rac and meso isomers are sometimes exploited for their separation; for instance, in some systems, the rac isomer is substantially less soluble in nonpolar solvents like pentane (B18724) than the corresponding meso isomer. uni-konstanz.de

The strategic design of the ligand framework is the most effective approach to achieve high stereoselectivity. This includes the choice of the bridging atom or group (e.g., -SiMe₂-, -C₂H₄-) and the substituents on the indenyl or cyclopentadienyl rings. For example, the reaction of the dilithium salt of a proligand with HfCl₄ can lead to different rac/meso ratios depending on the ligand structure. sioc-journal.cn In some instances, even with bridging strategies designed to favor the rac form, the meso isomer can be the kinetically favored product. acs.org

Detailed studies on analogous zirconium complexes, which share chemical similarities with hafnium, have provided significant insights into stereochemical control. For these zirconocenes, it has been demonstrated that the reaction conditions and the nature of the ligand substituents significantly influence the final rac/meso ratio. nih.govnih.govresearchgate.net For hafnium complexes with a dimethylsilyl bridge and trimethylsilyl (B98337) substituents on the cyclopentadienyl rings, a rac/meso ratio of approximately 1:1 has been observed in the crude product. uni-konstanz.de

Recent work on hafnocene complexes with unconventional dialkoxy bridges has shown that while these bridges were intended to prevent the formation of the meso isomer, mixtures of rac and meso isomers were still obtained. acs.org For instance, a hafnocene with a propane-1,3-diyl-bis(oxy) bridge yielded a 3:2 ratio of rac to meso isomers in the crude product. acs.org This highlights the complex interplay of steric and electronic factors in determining the stereochemical course of the synthesis.

The following table summarizes research findings on the stereochemical outcomes for the synthesis of selected ansa-hafnocene dichlorides, which are precursors to Dimethylbis(cyclopentadienyl)hafnium(IV) derivatives.

| Ligand Bridge | Ring Substituents | Metal Center | Initial rac/meso Ratio | Reference |

| -C₂H₄- | 3-(CH₂C₆H₄(4-CH₃))-4,7-Me₂-indenyl | Hf | Mixture of isomers | sioc-journal.cn |

| -(CH₃)₂Si- | 3-Si(CH₃)₃-cyclopentadienyl | Hf | ~1:1 | uni-konstanz.de |

| -(CH₂)₃(O)₂- | 2-methyl-7-phenyl-indenyl | Hf | 3:2 | acs.org |

| -(CH₂)₂- | 4,7-dimethyl-indenyl | Zr | 1:1 | |

| -(CH₃)₂Si- | 3-phenyl-6-tert-butyl-indenyl | Zr | ~45:55 | nih.gov |

Coordination Chemistry and Electronic Structure of Dimethylbis Cyclopentadienyl Hafnium Iv

Ligand Field Theory and Bonding Analysis in Dimethylbis(cyclopentadienyl)hafnium(IV)

Ligand Field Theory (LFT) is a sophisticated model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. k-tree.ruwikipedia.org It analyzes how the interaction between the metal's valence orbitals and the orbitals of the surrounding ligands affects their energy levels. wikipedia.orglibretexts.org For a transition metal ion like hafnium, the five nd, one (n+1)s, and three (n+1)p orbitals are available to form bonding interactions with ligands. wikipedia.org

In Dimethylbis(cyclopentadienyl)hafnium(IV), the central hafnium(IV) ion has an electron configuration of [Xe] 4f¹⁴, meaning it is a d⁰ system with no valence d-electrons. byjus.comyoutube.com The geometry of the complex is a distorted tetrahedron, a common arrangement for d⁰ metallocenes. The bonding is characterized by sigma (σ) bonds formed between the hafnium center and the carbon atoms of the two methyl groups and the two cyclopentadienyl (B1206354) rings.

The bonding in metallocenes is not purely covalent or ionic but a hybrid of both. While there is a significant electrostatic component, the covalent character is substantial, particularly for heavier elements like hafnium where d-orbital contributions to bonding are more significant. nih.gov The interaction involves the donation of electron density from the ligand orbitals to the empty d-orbitals of the Hf(IV) center. This metal-ligand orbital overlap is crucial for the stability of the complex, and studies on related Group 4 metallocenes show that the better orbital overlap afforded by 4d and 5d metals (like Zr and Hf) leads to increased electronic delocalization. researchgate.net

| Bond Type | Participating Orbitals | Description |

|---|---|---|

| Hf-C (Methyl) | Hf (d, s, p hybrids) & C (sp³) | A direct sigma (σ) bond formed from the overlap of a hybrid orbital on hafnium and an sp³ orbital on the methyl carbon. |

| Hf-Cp (Cyclopentadienyl) | Hf (d, s, p hybrids) & Cp (π-system) | A dative bond where the π-electron system of the cyclopentadienyl ring donates electron density to the empty orbitals of the hafnium center. The interaction is across all five carbon atoms of the ring (η⁵-coordination). |

Orbital Interactions and Electronic Configuration Studies

The electronic configuration of a neutral hafnium atom is [Xe] 4f¹⁴5d²6s². byjus.com In the Dimethylbis(cyclopentadienyl)hafnium(IV) complex, hafnium is in the +4 oxidation state, resulting in a d⁰ configuration where the valence d and s orbitals are formally empty. byjus.comk-tree.ru

According to molecular orbital theory, the valence orbitals of the hafnium center interact with the symmetry-adapted linear combinations of the ligand orbitals (from the two Cp and two methyl groups) to form molecular orbitals (MOs). illinois.edu The interaction between the metal and ligand orbitals leads to the formation of bonding MOs, which are lower in energy and primarily ligand-based, and antibonding MOs, which are higher in energy and primarily metal-based. libretexts.org In this d⁰ complex, the electrons from the ligands fill the bonding MOs, resulting in a stable 16-electron complex. The highest occupied molecular orbitals (HOMOs) are therefore centered on the ligands, while the lowest unoccupied molecular orbitals (LUMOs) are the empty, destabilized d-orbitals of the hafnium center. youtube.com

The electronic structure of hafnocenes can be experimentally investigated using techniques like UV photoelectron spectroscopy (UPS). csu.edu.au This method provides precise information about the ionization energies of the molecule, which correlates to the energy levels of the molecular orbitals and reveals the electron-donating properties of the ligands attached to the hafnium center. csu.edu.au

| Species | Electron Configuration | Valence d-electrons |

|---|---|---|

| Hafnium (Hf) Atom | [Xe] 4f¹⁴ 5d² 6s² | 2 |

| Hafnium(IV) (Hf⁴⁺) Ion | [Xe] 4f¹⁴ | 0 |

Structural Dynamics and Conformational Analysis of Dimethylbis(cyclopentadienyl)hafnium(IV)

The molecular structure of Dimethylbis(cyclopentadienyl)hafnium(IV) is characterized by a "bent metallocene" or distorted tetrahedral geometry around the central hafnium atom. The two η⁵-cyclopentadienyl rings are tilted relative to each other, creating space for the two additional methyl ligands. This structure is definitively determined by single-crystal X-ray diffraction. acs.orgresearchgate.net

Structural dynamics in this molecule include the rotation of the methyl groups around the Hafnium-Carbon single bonds and the potential for the cyclopentadienyl rings to rotate about their axis of coordination to the metal. The rotation of geminal methyl groups, like those in this complex, is subject to rotational energy barriers that can be studied computationally and spectroscopically. smu.edu

| Structural Parameter | Typical Range / Description | Method of Determination |

|---|---|---|

| Geometry | Distorted Tetrahedral | X-ray Crystallography |

| Cp-Hf-Cp Angle | Approximately 130-135° | X-ray Crystallography |

| Me-Hf-Me Angle | Approximately 95-100° | X-ray Crystallography |

| Hf-C (Cp) Bond Length | Varies, but typically ~2.5 Å | X-ray Crystallography |

| Hf-C (Me) Bond Length | Typically ~2.2-2.3 Å | X-ray Crystallography |

Host-Guest Interactions and Supramolecular Assembly Involving Dimethylbis(cyclopentadienyl)hafnium(IV)

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent intermolecular forces. nih.gov These interactions can lead to the formation of highly organized structures known as supramolecular assemblies. nih.gov

In the solid state, molecules of Dimethylbis(cyclopentadienyl)hafnium(IV) arrange into a crystal lattice, which is a form of supramolecular assembly driven by forces such as van der Waals interactions. doi.org The specific packing arrangement is determined by the molecule's shape and the optimization of these weak forces.

Furthermore, the complex can participate in host-guest chemistry. anu.edu.au Although specific studies of this hafnium complex acting as a host or guest are not prevalent, related metallocenes are known to form supramolecular structures through weak, non-conventional hydrogen bonds in the solid state, such as C-H···O or C-H···π interactions, which can link molecules into chains or two-dimensional arrays. researchgate.net Conceptually, the space between the cyclopentadienyl ligands could potentially accommodate a small guest molecule, or the entire complex could act as a guest by being encapsulated within a larger host molecule like a cyclodextrin (B1172386) or a self-assembled molecular capsule. nih.govanu.edu.au The design of such systems relies on controlling the dynamic behavior and the balance of kinetic and thermodynamic factors of the host-guest interaction. nih.gov

| Interaction Type | Description | Relevance to Supramolecular Assembly |

|---|---|---|

| Van der Waals Forces | Weak, non-specific attractions/repulsions between molecules. | Primary driving force for crystal packing in the solid state. |

| Hydrogen Bonding (Weak/Non-conventional) | Electrostatic attraction between a hydrogen atom (e.g., from a C-H bond) and an electronegative atom or π-system. | Can create directional links between molecules, leading to ordered chains or sheets. researchgate.net |

| Host-Guest Encapsulation | The inclusion of one chemical species (the "guest") inside the cavity of another (the "host"). anu.edu.au | Could potentially protect the hafnium complex from the environment or use the complex to bind a small substrate. nih.gov |

Fundamental Reactivity and Mechanistic Investigations of Dimethylbis Cyclopentadienyl Hafnium Iv

Ligand Exchange Mechanisms in Dimethylbis(cyclopentadienyl)hafnium(IV) Systems

Ligand exchange reactions are fundamental processes in organometallic chemistry, involving the substitution of one or more ligands in a complex. nih.govyoutube.comlibretexts.orgosti.gov These reactions are crucial for the synthesis of new complexes and are integral to many catalytic cycles. libretexts.org The rate and mechanism of ligand exchange can be influenced by several factors, including the nature of the metal center, the ligands involved, and the solvent. nih.gov

For transition metal complexes, ligand exchange can proceed through various mechanisms, primarily classified as dissociative, associative, or interchange pathways. libretexts.org A dissociative mechanism involves the initial cleavage of a metal-ligand bond to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, an associative mechanism begins with the coordination of the incoming ligand to form a higher-coordination-number intermediate, followed by the departure of the leaving group. libretexts.org The interchange mechanism is a concerted process where the incoming ligand enters as the leaving group departs, without a distinct intermediate. libretexts.org

While specific kinetic studies on ligand exchange involving Dimethylbis(cyclopentadienyl)hafnium(IV) are not extensively detailed in the provided search results, the general principles of ligand exchange in transition metal complexes are well-established. libretexts.orgnih.govnih.gov The lability of a complex, or the speed at which it exchanges ligands, is a key characteristic. libretexts.org Factors such as the electronic configuration of the metal and steric hindrance play significant roles. libretexts.org For d⁰ complexes like those of Hafnium(IV), the lack of d-electrons can influence the preferred mechanistic pathway.

The study of ligand exchange kinetics can be approached using various techniques, including NMR and mass spectrometry, which can provide insights into reaction rates and the presence of intermediates. nih.govnih.gov For instance, mass spectrometry can be a powerful tool for quantifying ligand exchange parameters and elucidating mechanistic details, even for paramagnetic complexes. nih.govnih.gov

| Mechanism | Description | Key Characteristics | Rate Law (Typical) |

|---|---|---|---|

| Dissociative (D) | The leaving group departs first, forming an intermediate with a reduced coordination number, which then coordinates with the incoming ligand. libretexts.org | Formation of a distinct intermediate; rate is independent of the incoming ligand's concentration. libretexts.org | Rate = k[MLn] libretexts.org |

| Associative (A) | The incoming ligand coordinates first, forming an intermediate with an increased coordination number, followed by the departure of the leaving group. libretexts.org | Formation of a distinct intermediate; rate depends on the incoming ligand's concentration. | Rate = k[MLn][Y] |

| Interchange (I) | A concerted process where the bond to the incoming ligand forms as the bond to the leaving group breaks. libretexts.org | No distinct intermediate; can have associative (Ia) or dissociative (Id) character. libretexts.org | Complex, can be first or second order |

Oxidative Addition and Reductive Elimination Pathways Involving Dimethylbis(cyclopentadienyl)hafnium(IV)

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.orgchemrxiv.org Oxidative addition involves an increase in both the oxidation state and the coordination number of the metal center. wikipedia.orgchemrxiv.org For this to occur, the metal must have a stable oxidation state two units higher than its initial state and a vacant coordination site. nsf.gov Conversely, reductive elimination results in a decrease in the oxidation state and coordination number, typically forming a new bond between two of the ligands. wikipedia.org

Mechanisms for oxidative addition are diverse and can be concerted, involve an SN2-type pathway, or proceed through radical or ionic intermediates. nih.govnsf.govtum.de The concerted mechanism is common for non-polar substrates like H₂ and C-H bonds, leading to a cis-addition product. tum.de The SN2 mechanism is more typical for polar substrates like alkyl halides and involves a nucleophilic attack by the metal on the substrate. tum.de

For d⁰ systems like Dimethylbis(cyclopentadienyl)hafnium(IV), classical oxidative addition where the metal's oxidation state increases is generally not favored due to the high energy of the +6 oxidation state for hafnium. However, related reactivity patterns can be observed. For instance, the reduction of hafnium(IV) complexes can lead to the formation of lower-valent species that can then participate in reactions analogous to oxidative addition. libretexts.org

Reductive elimination from high-valent metal centers is often the product-forming step in catalysis. wikipedia.org For mononuclear complexes, the two groups to be eliminated are typically required to be in a cis-position to each other. wikipedia.org While direct studies on reductive elimination from Dimethylbis(cyclopentadienyl)hafnium(IV) are not abundant in the provided results, research on related zirconium(IV) complexes has shown that C-C bond-forming reductive elimination can be induced, for example, through oxidation when redox-active ligands are present.

| Mechanism | Substrate Type | Key Features | Stereochemistry |

|---|---|---|---|

| Concerted | Non-polar (e.g., H₂, C-H) tum.de | Three-centered transition state; single step. tum.de | cis-addition tum.de |

| SN2-type | Polar (e.g., alkyl halides) tum.de | Nucleophilic attack by the metal; inversion of configuration at carbon. tum.de | trans-addition initially, can isomerize |

| Radical | Alkyl halides nsf.gov | Can be chain or non-chain processes; may require an initiator. wikipedia.org | Loss of stereochemistry at the carbon center. wikipedia.org |

| Ionic | Substrates that dissociate in solution (e.g., HCl) tum.de | Stepwise addition of ions. tum.de | Variable |

σ-Bond Metathesis and C-H Activation Processes Catalyzed by Dimethylbis(cyclopentadienyl)hafnium(IV)

σ-bond metathesis is a crucial reaction pathway for d⁰ early transition metal and f-block element complexes, for which oxidative addition is often energetically unfavorable. This reaction involves the exchange of a metal-ligand σ-bond with a σ-bond in another molecule, such as a C-H bond, through a four-membered, "kite-shaped" transition state. A key characteristic of this mechanism is that the oxidation state of the metal does not change during the reaction.

C-H bond activation is a significant area of research in organometallic chemistry due to the potential for converting abundant but relatively inert hydrocarbons into more valuable functionalized molecules. For complexes like Dimethylbis(cyclopentadienyl)hafnium(IV), σ-bond metathesis provides a viable pathway for C-H activation. tum.de

While direct catalytic applications of Dimethylbis(cyclopentadienyl)hafnium(IV) in C-H activation are not extensively detailed in the provided search results, the fundamental reactivity is expected to be similar to other d⁰ metallocenes. These reactions are often characterized by a highly ordered transition state, which is reflected in a large negative entropy of activation. The reaction can be used for H/D exchange reactions and for the polymerization of olefins. For instance, related rare-earth metal complexes have been shown to be highly active in the C-H activation of various substrates, including methane, via σ-bond metathesis, leading to the formation of efficient polymerization initiators. tum.de

Elementary Reaction Steps in Dimethylbis(cyclopentadienyl)hafnium(IV)-Mediated Transformations

For transformations involving Dimethylbis(cyclopentadienyl)hafnium(IV), the key elementary steps would likely include:

Ligand Dissociation/Association: The reversible binding of a ligand to the metal center. This can be a prerequisite for creating a vacant coordination site necessary for substrate activation.

σ-Bond Metathesis: As discussed, this is a likely key step for C-H bond activation and other transformations where the oxidation state of the hafnium center remains +4. tum.de

Migratory Insertion: In the context of polymerization, a coordinated olefin can insert into a metal-alkyl bond. This is a fundamental chain propagation step in many polymerization processes catalyzed by related metallocene complexes.

β-Hydride Elimination: This is a common chain termination or chain transfer pathway in olefin polymerization, where a hydrogen atom from the growing polymer chain is transferred to the metal center, releasing the polymer and forming a metal-hydride species.

Catalytic Applications and Mechanistic Insights of Dimethylbis Cyclopentadienyl Hafnium Iv

Olefin Polymerization Catalysis by Dimethylbis(cyclopentadienyl)hafnium(IV) Systems

Dimethylbis(cyclopentadienyl)hafnium(IV) is a prominent player in the field of olefin polymerization, a process of immense industrial importance for the production of a wide array of plastic materials. libretexts.org Its catalytic behavior is rooted in the principles of Ziegler-Natta and metallocene catalysis, which have revolutionized the polymer industry by offering unprecedented control over polymer architecture. behinpolymerco.comnih.gov

Ziegler-Natta catalysts, traditionally composed of a transition metal compound and an organoaluminum co-catalyst, are foundational to olefin polymerization. libretexts.orgwikipedia.org They can be either heterogeneous, typically involving titanium chlorides on a magnesium chloride support, or homogeneous, often based on Group 4 metals like titanium, zirconium, or hafnium. nih.govwikipedia.org These catalysts are renowned for their ability to produce highly linear and stereoregular polymers. libretexts.org

Metallocene catalysts, a subclass of Ziegler-Natta catalysts, are characterized by a transition metal atom sandwiched between two cyclopentadienyl (B1206354) ligands or similar structures. behinpolymerco.comwikipedia.org Dimethylbis(cyclopentadienyl)hafnium(IV) is a classic example of a metallocene precatalyst. sigmaaldrich.com A key advantage of metallocene catalysts is their single-site nature, meaning they possess uniform active sites. This uniformity allows for the production of polymers with narrow molecular weight distributions and well-defined microstructures, a level of control not typically achievable with traditional multi-sited Ziegler-Natta catalysts. nih.govgrace.com This precision enables the tailoring of polymer properties for specific applications. hhu.de

For dimethylbis(cyclopentadienyl)hafnium(IV) to become an active polymerization catalyst, it must be activated by a co-catalyst. The co-catalyst's role is to alkylate the hafnium center and abstract a ligand, typically a methyl group in this case, to generate a catalytically active cationic hafnium species.

Several co-catalyst systems are employed to activate dimethylbis(cyclopentadienyl)hafnium(IV) and related hafnocene complexes:

Methylaluminoxane (B55162) (MAO): MAO is a widely used and highly effective co-catalyst. hhu.de It is an oligomeric compound formed from the partial hydrolysis of trimethylaluminum. hhu.de MAO activates the hafnocene by alkylation and abstraction of a methyl group, forming a cationic metallocene complex ion-paired with an anionic MAO derivative. wikipedia.orgyoutube.com However, MAO can be a less efficient activator for hafnocene complexes compared to their zirconocene (B1252598) counterparts, as it can form stable heterodinuclear compounds with unreacted trimethylaluminum. nih.gov

Borate (B1201080) Activators: Boron-based activators, such as N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) ([Me₂NHPh]⁺[B(C₆F₅)₄]⁻), are powerful non-coordinating anion precursors that can activate metallocenes. researchgate.net These activators protonate a methyl group on the hafnocene, which is then eliminated as methane, generating the active cationic species. researchgate.net Borate-activated hafnocene systems have demonstrated significantly higher activity than MAO-activated ones in certain cases. For instance, rac-ethylene(bisindenyl)hafnium dichloride activated with a borate showed tenfold higher activity for ethylene (B1197577) polymerization at 40°C compared to the MAO-activated system. researchgate.net

Trialkylaluminum Compounds: In conjunction with borate activators, trialkylaluminum compounds like trioctylaluminum (B93873) (TOA) are often used as scavengers to remove impurities from the reaction medium that could poison the catalyst. researchgate.net They can also act as alkylating agents. researchgate.net However, excess trialkylaluminum can sometimes act as an inhibitor, reducing the catalytic activity. researchgate.net

The choice of co-catalyst system significantly impacts the polymerization activity and the properties of the resulting polymer.

The polymerization process proceeds through a well-established mechanism involving the repeated migratory insertion of olefin monomers into the hafnium-carbon bond of the growing polymer chain. wikipedia.org

The key steps are:

Olefin Coordination: An olefin monomer coordinates to the vacant site on the cationic hafnium center. youtube.com

Migratory Insertion: The coordinated olefin then inserts into the bond between the hafnium atom and the growing polymer chain. This step regenerates the vacant site, allowing for the coordination of the next monomer. libretexts.org

Chain Propagation: The cycle of olefin coordination and migratory insertion repeats thousands of times, leading to the formation of a long polymer chain attached to the hafnium center. wikipedia.org

In some hafnium-based catalytic systems, particularly those with pyridyl-amido ligands, an initial insertion of the monomer into a hafnium-aryl bond can occur, modifying the ligand structure and generating new, highly active catalyst species. nih.govresearchgate.net Theoretical calculations have shown that these insertions into the Hf-aryl bond can have lower activation barriers than insertions into the Hf-alkyl bond. nih.gov

Chain termination, the process by which the polymer chain is released from the catalyst, can occur through several pathways, including:

β-Hydride Elimination: Transfer of a hydrogen atom from the growing polymer chain to the metal center, releasing the polymer with an unsaturated end group and forming a metal-hydride species. youtube.commdpi.com

Chain Transfer to Monomer: The growing chain is transferred to an incoming monomer molecule. mdpi.com

Chain Transfer to Co-catalyst: The polymer chain can be transferred to the aluminum co-catalyst. nih.gov

For metallocene-based catalysts, β-hydride elimination and chain transfer to the monomer are often the predominant termination pathways, leading to the formation of vinylidene end groups. mdpi.com

A significant advantage of metallocene catalysts like dimethylbis(cyclopentadienyl)hafnium(IV) is the ability to control the stereochemistry of the resulting polymer. By rationally designing the ligand framework of the catalyst, it is possible to produce polymers with specific tacticities, such as isotactic or syndiotactic polypropylene. hhu.de

Isotactic polymers are formed when the monomer units are inserted with the same stereochemistry, leading to a highly crystalline material. This is often achieved with C₂-symmetric ansa-metallocenes. nih.gov

Syndiotactic polymers result from the alternating insertion of monomers with opposite stereochemistry, which can be achieved with Cₛ-symmetric catalysts. hhu.de

The structure of the cyclopentadienyl ligands plays a crucial role in directing the stereochemistry of olefin insertion. Bulky substituents on the ligands can create a chiral environment around the metal center, influencing the orientation of the incoming monomer and the growing polymer chain. hhu.de

Hafnium-based catalysts, including derivatives of dimethylbis(cyclopentadienyl)hafnium(IV), are known to produce polymers with higher molecular weights compared to their zirconium analogues under similar conditions. researchgate.net They also exhibit a greater ability to incorporate comonomers, such as higher alpha-olefins, into the polymer chain. researchgate.net This is attributed to the stronger hafnium-carbon bond, which leads to a lower rate of chain propagation but also a lower rate of chain termination. nih.gov

For example, pyridylamido hafnium catalysts have been shown to produce highly isotactic poly(4-methylpentene) with very high melting temperatures. rsc.org The substituents on the catalyst's ligand framework can significantly affect the polymerization activity and the molecular weight distribution of the resulting polymers. rsc.org

Ring-Opening Polymerization Catalysis with Dimethylbis(cyclopentadienyl)hafnium(IV)

While renowned for olefin polymerization, dimethylbis(cyclopentadienyl)hafnium(IV) and its derivatives also exhibit catalytic activity in the ring-opening polymerization (ROP) of cyclic esters. This method provides an alternative route to polyesters with controlled molecular weights and microstructures, avoiding the by-products associated with traditional step-growth polycondensation. rsc.org

The high oxophilicity of hafnium presents a challenge in this area, as the formation of a stable hafnium-oxygen bond can lead to catalytically inactive species. mdpi.com However, by carefully selecting the ligand system, the electrophilicity of the hafnium center can be tailored to promote ROP. The introduction of strongly donating ligands, for instance, can increase the electron density at the metal center, making it a more effective catalyst for oxygen-containing monomers. mdpi.com

Hafnium complexes have been successfully employed as catalysts for the ROP of ε-caprolactone and rac-lactide, producing biodegradable polyesters. mdpi.com In some cases, these polymerizations can proceed in a living and immortal fashion, allowing for the synthesis of block copolymers. mdpi.com

Catalytic Hydrogenation and Hydroamination Reactions Using Dimethylbis(cyclopentadienyl)hafnium(IV)

The catalytic utility of hafnium complexes extends to hydrogenation and hydroamination reactions. While specific studies focusing solely on dimethylbis(cyclopentadienyl)hafnium(IV) in these applications are less common, related hafnium-based systems have demonstrated significant catalytic activity.

Catalytic Hydrogenation: Hafnium-based metal-organic frameworks (Hf-MOFs) have been shown to be effective catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov In these reactions, an alcohol such as isopropanol (B130326) serves as the hydrogen donor to reduce aldehydes and ketones. nih.gov Isotopic labeling studies have provided evidence for a direct intermolecular hydrogen transfer mechanism. nih.gov These Hf-MOF catalysts are recyclable and can be used for the transformation of a variety of carbonyl-containing substrates. nih.gov

Hydroamination: Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. Cationic Group IV pyridylamido complexes, including those of hafnium, have been shown to be active catalysts for the intramolecular hydroamination/cyclization of aminoalkenes at room temperature. researchgate.net The mechanism of these reactions can vary depending on the catalyst and substrates, but for some late transition metal-catalyzed systems, it involves the turnover-limiting migratory insertion of the alkene into a metal-nitrogen bond. nih.gov

Organic Transformation Catalysis Beyond Polymerization

While Dimethylbis(cyclopentadienyl)hafnium(IV) (Cp₂HfMe₂) is a well-established precursor for olefin polymerization catalysts, its potential in other organic transformations is an area of increasing academic and industrial interest. Group 4 metallocenes, including those of hafnium, are known to catalyze a variety of fundamental organic reactions. The reactivity of Cp₂HfMe₂ in these transformations is often inferred from studies of its more reactive zirconium analogue, zirconocene dichloride, and other hafnium complexes. Key non-polymerization catalytic applications include hydroamination, hydrosilylation, hydrogenation, and C-H bond activation.

The general mechanism for these transformations involves the initial generation of a catalytically active cationic species, typically through activation with a co-catalyst like methylaluminoxane (MAO) or a strong Lewis acid. This is followed by substrate coordination and insertion into the metal-hydride or metal-alkyl bond, and subsequent product formation.

Below is a summary of representative organic transformations catalyzed by systems analogous to Dimethylbis(cyclopentadienyl)hafnium(IV).

| Transformation | Catalyst System (Analogous) | Substrate | Product | Key Findings |

| Hydroamination | Cp₂TiMe₂ / Amine | Alkyne | Imine | Catalytic cycle involves a titanium-imido intermediate. The reaction rate can be influenced by catalyst concentration due to dimer formation. cmu.edu |

| Hydrosilylation | [CpM(CO)₂(IMes)]⁺ (M=Mo, W) | Carbonyl | Silyl ether | Mechanistic studies suggest an ionic pathway with low activation barriers. cmu.edursc.org |

| Hydrogenation | [Cp*₂Zr(OCH₂CH₂N(i)Pr₂)]⁺ | Alkene/Alkyne | Alkane | A frustrated Lewis pair mechanism enables heterolytic cleavage of dihydrogen. rsc.org |

| C-H Activation | Palladium-based systems | Arene | Functionalized Arene | Often proceeds via concerted metalation-deprotonation or oxidative addition mechanisms. nih.govmdpi.com |

Heterogenization Strategies for Dimethylbis(cyclopentadienyl)hafnium(IV) Catalysts

The homogeneous nature of metallocene catalysts like Dimethylbis(cyclopentadienyl)hafnium(IV), while advantageous for mechanistic studies, presents challenges for industrial applications, primarily related to catalyst separation and reuse. cmu.edursc.org To overcome these limitations, significant research has focused on the heterogenization of these catalysts by immobilizing them onto solid supports. rsc.orgtue.nl Common strategies include supporting the catalyst on inorganic oxides, zeolites, polymers, or encapsulating them within metal-organic frameworks (MOFs). nih.govrsc.org

The choice of support and immobilization method can significantly influence the catalyst's activity, selectivity, and stability. tue.nl

Inorganic Supports (Silica and Zeolites):

Silica (B1680970) (SiO₂): Mesoporous silica materials like MCM-41 and SBA-15 are widely used supports due to their high surface area, tunable pore size, and thermal stability. researchgate.netdigitellinc.com Immobilization can be achieved through:

Physisorption: Simple adsorption of the catalyst onto the silica surface.

Covalent Grafting: Formation of a covalent bond between the catalyst and the support, often through a linker molecule. This method generally leads to more stable catalysts with less leaching. researchgate.net

Zeolites: These crystalline aluminosilicates offer shape-selectivity due to their well-defined microporous structures. digitellinc.com Metallocenes can be introduced into the zeolite framework via ion exchange or by synthesizing the catalyst within the pores ("ship-in-a-bottle" method).

Polymeric Supports:

Polystyrene: Polystyrene-based resins are common polymeric supports. rsc.orgrsc.orgnih.govnih.govresearchgate.net The catalyst can be attached to the polymer backbone through a functionalized ligand. Polymer-supported catalysts are often easy to handle and can be used in various reactor types. rsc.orgrsc.orgnih.govnih.govresearchgate.net

Metal-Organic Frameworks (MOFs):

MOFs are highly porous materials constructed from metal ions or clusters bridged by organic linkers. rsc.orgrsc.orgdigitellinc.comcapes.gov.brrsc.org Metallocene catalysts can be incorporated into MOFs by:

Encapsulation: Synthesizing the MOF around the catalyst molecule.

Post-synthetic Modification: Grafting the catalyst onto the organic linkers or metal nodes of a pre-synthesized MOF.

Ion Exchange: Exchanging the charge-balancing ions in an ionic MOF with a cationic catalyst. nih.gov

The following table summarizes various heterogenization strategies applicable to metallocene catalysts like Dimethylbis(cyclopentadienyl)hafnium(IV).

| Support Material | Immobilization Method | Advantages | Potential Challenges |

| Mesoporous Silica (e.g., MCM-41, SBA-15) | Physisorption, Covalent Grafting | High surface area, tunable pores, good thermal and mechanical stability. researchgate.netdigitellinc.com | Potential for catalyst leaching (physisorption), diffusion limitations. |

| Zeolites (e.g., Zeolite Y) | Ion Exchange, "Ship-in-a-bottle" | Shape selectivity, high thermal stability. digitellinc.com | Small pore sizes can limit substrate access, potential for catalyst deactivation. |

| Polymers (e.g., Polystyrene) | Covalent attachment to functionalized polymer | Easy to handle, good mechanical properties, recyclable. rsc.orgrsc.orgnih.govnih.govresearchgate.net | Swelling in organic solvents, lower thermal stability compared to inorganic supports. |

| Metal-Organic Frameworks (MOFs) (e.g., UiO-66) | Encapsulation, Post-synthetic modification, Ion exchange | Extremely high surface area, tunable pore functionality, well-defined active sites. rsc.orgnih.govrsc.orgdigitellinc.comcapes.gov.brrsc.org | Lower thermal and chemical stability in some cases, cost of synthesis. |

Advanced Spectroscopic Characterization and Analytical Techniques Applied to Dimethylbis Cyclopentadienyl Hafnium Iv

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethylbis(cyclopentadienyl)hafnium(IV) Ligand Dynamics and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic compounds like Dimethylbis(cyclopentadienyl)hafnium(IV). It provides detailed information about the chemical environment of magnetically active nuclei, enabling the elucidation of molecular structure and the study of dynamic processes such as ligand exchange.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of Dimethylbis(cyclopentadienyl)hafnium(IV). The spectrum is characterized by two distinct signals corresponding to the two types of protons in the molecule: those on the cyclopentadienyl (B1206354) (Cp) rings and those in the methyl (Me) groups.

In a benzene-d₆ solvent, the ten equivalent protons of the two cyclopentadienyl rings appear as a sharp singlet. The six protons of the two methyl groups, which are also equivalent due to free rotation, also appear as a singlet, but at a significantly different chemical shift. A study reported the ¹H NMR chemical shifts in benzene-d₆ at 298 K as δ 5.65 ppm for the Cp protons and a highly shielded, upfield signal at δ -0.33 ppm for the methyl protons. uea.ac.uk Another source reports nearly identical values of δ 5.69 ppm (Cp) and δ -0.29 ppm (Me) in the same solvent. escholarship.org The upfield shift of the methyl protons is characteristic of methyl groups bonded to an electropositive metal center.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C{¹H} NMR spectrum of Dimethylbis(cyclopentadienyl)hafnium(IV), two singlets are observed, corresponding to the cyclopentadienyl ring carbons and the methyl group carbons.

Research has reported the chemical shifts in benzene-d₆ at 298 K to be δ 110.0 ppm for the carbons of the cyclopentadienyl rings and δ 36.4 ppm for the methyl carbons. uea.ac.uk The equivalence of the ten Cp carbons and the two methyl carbons in their respective signals further confirms the symmetric nature of the molecule in solution on the NMR timescale.

Solid-state NMR (SSNMR) is a powerful technique for characterizing organometallic complexes when they are immobilized on a solid support, a common practice in heterogeneous catalysis. When Dimethylbis(cyclopentadienyl)hafnium(IV) is grafted onto a support material like silica (B1680970), SSNMR can reveal the structure of the resulting surface species.

In one study, Cp₂HfMe₂ was supported on a silica surface that was pre-functionalized with a strong Lewis acid. uni-goettingen.de The resulting material was analyzed using ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CPMAS) NMR. The spectrum showed distinct signals for the different carbon environments, including the cyclopentadienyl and methyl groups attached to the hafnium center, allowing for the characterization of the surface-bound organometallic fragment. escholarship.orguni-goettingen.de ¹H MAS NMR spectroscopy was also used to analyze the supported species, providing further insight into the structure and environment of the grafted complex. uni-goettingen.de These studies are crucial for understanding how the interaction with a support surface can activate the organometallic complex for catalytic applications. mdpi.com

X-ray Diffraction and Neutron Diffraction Studies of Dimethylbis(cyclopentadienyl)hafnium(IV) Crystal Structures

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. For a molecule to be analyzed by this method, it must be grown as a high-quality single crystal. While the synthesis of Dimethylbis(cyclopentadienyl)hafnium(IV) is well-established, a full, published single-crystal X-ray diffraction study detailing its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, is not readily found in the surveyed scientific literature.

However, it has been noted in the literature that Dimethylbis(cyclopentadienyl)hafnium(IV) is isostructural with its titanium and zirconium analogues, Cp₂TiMe₂ and Cp₂ZrMe₂. acs.org These related compounds feature a distorted tetrahedral geometry around the central metal atom, with the two cyclopentadienyl rings and two methyl ligands arranged in a classic "bent metallocene" structure. This structural similarity allows for reasonable assumptions about the molecular geometry of Cp₂HfMe₂ in the solid state, although it is not a substitute for a direct crystallographic determination.

Glancing-Angle-Incident X-ray Diffraction (GIXRD), also known as Grazing Incidence X-ray Diffraction, is a specialized surface-sensitive technique used to analyze the crystallographic properties of thin films. By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, maximizing the signal from the thin film while minimizing interference from the underlying substrate. researchgate.net

This technique is particularly relevant when Dimethylbis(cyclopentadienyl)hafnium(IV) is used as a precursor in deposition processes like Atomic Layer Deposition (ALD) to grow hafnium-containing thin films. The crystal structure of the films grown from Cp₂HfMe₂ can be evaluated using GIXRD. researchgate.net This analysis is critical for determining the phase (e.g., amorphous or crystalline), crystal orientation, and texture of the deposited films, which are crucial properties for their application in microelectronics and other technologies.

Vibrational Spectroscopy (IR and Raman) for Bonding Analysis in Dimethylbis(cyclopentadienyl)hafnium(IV)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure and bonding within Dimethylbis(cyclopentadienyl)hafnium(IV). cardiff.ac.uk These methods measure the vibrational energies of molecular bonds, which are unique to the specific bonds and their chemical environment. nih.gov Analysis of the vibrational spectra provides a detailed fingerprint of the molecule, allowing for the characterization of its constituent functional groups and the nature of the metal-ligand interactions. researchgate.net

In Dimethylbis(cyclopentadienyl)hafnium(IV), the key vibrational modes can be attributed to the cyclopentadienyl (Cp) rings, the methyl (CH₃) groups, and the hafnium-carbon (Hf-C) bonds. The cyclopentadienyl ligands exhibit characteristic C-H stretching vibrations, C=C ring stretching, and various ring deformation and bending modes. The methyl groups show symmetric and asymmetric C-H stretching and bending vibrations.

Table 1: Expected Vibrational Modes for Dimethylbis(cyclopentadienyl)hafnium(IV) and Their Significance

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Significance in Bonding Analysis |

| C-H Stretching (Cp & CH₃) | 2850 - 3150 | Confirms the presence of alkyl and cyclopentadienyl ligands. |

| C=C Stretching (Cp ring) | 1400 - 1500 | Provides information on the electronic state of the cyclopentadienyl rings. |

| CH₃ Bending | 1200 - 1450 | Characterizes the methyl groups attached to the hafnium center. |

| C-H Bending (Cp ring) | 800 - 1050 | Further confirms the structure and symmetry of the Cp ligands. |

| Hf-C Stretching (Hf-CH₃) | 450 - 600 | Directly probes the strength and nature of the hafnium-methyl sigma bonds. |

| Hf-Cp Stretching/Tilting | 250 - 450 | Reflects the strength of the bond between the hafnium atom and the entire Cp ring. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Dimethylbis(cyclopentadienyl)hafnium(IV) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, i.e., paramagnetic species. youtube.com The parent compound, Dimethylbis(cyclopentadienyl)hafnium(IV), has a hafnium center with a d⁰ electron configuration, meaning it has no unpaired electrons. Consequently, it is diamagnetic and therefore EPR-silent.

However, EPR spectroscopy becomes an indispensable tool for studying paramagnetic derivatives of this complex, which can be formed during chemical reactions or catalytic cycles. For example, reduction of the Hf(IV) center can lead to the formation of a paramagnetic Hf(III) species (a d¹ system). Such species have been generated and studied, providing critical information about their electronic structure. uiowa.edu

When a paramagnetic hafnium species is analyzed by EPR, the resulting spectrum is characterized by its g-values and hyperfine coupling constants. acs.org

g-Tensor: The g-values provide information about the electronic environment of the unpaired electron. Anisotropy in the g-tensor (differences in g-values along different molecular axes) reflects the symmetry of the metal center's coordination sphere.

Hyperfine Coupling: The unpaired electron can interact with the magnetic moments of nearby nuclei. Hafnium has two naturally occurring odd-numbered isotopes with non-zero nuclear spins: ¹⁷⁷Hf (I=7/2) and ¹⁷⁹Hf (I=9/2). Hyperfine coupling of the electron spin to these nuclei results in a characteristic splitting of the EPR signal into multiple lines. Analysis of this splitting pattern unequivocally identifies the species as containing hafnium and provides a measure of the unpaired electron density at the hafnium nucleus. aip.org

Studies on various Hf(III) complexes have successfully used EPR to determine these parameters, confirming the +3 oxidation state and elucidating the nature of the metal-ligand bonding in the paramagnetic state. aip.org

Table 2: Information Derived from EPR Spectroscopy of Paramagnetic Hafnium Species

| EPR Parameter | Information Obtained |

| g-value | Characterizes the electronic environment of the Hf(III) center. |

| g-tensor anisotropy | Reveals the symmetry of the ligand field around the hafnium ion. |

| Hyperfine Coupling Constant (A) | Measures the interaction between the unpaired electron and the Hf nucleus, confirming the metal's identity. |

| Superhyperfine Coupling | Interaction with other ligand nuclei (e.g., ¹H, ¹³C), providing information on spin delocalization onto the ligands. |

Mass Spectrometry and Chromatographic Techniques for Complex Identification and Purity Assessment

Mass spectrometry (MS) and chromatography are fundamental analytical techniques for the identification and purity verification of organometallic compounds like Dimethylbis(cyclopentadienyl)hafnium(IV).

Mass Spectrometry (MS) provides a precise determination of the mass-to-charge ratio (m/z) of ionized molecules. For Dimethylbis(cyclopentadienyl)hafnium(IV), whose chemical formula is (C₅H₅)₂Hf(CH₃)₂, the expected molecular weight is approximately 338.75 g/mol (using the most common isotopes). sigmaaldrich.com Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The resulting mass spectrum would ideally show a molecular ion peak corresponding to this mass. The presence of hafnium is further confirmed by a characteristic isotopic pattern arising from its multiple stable isotopes. Furthermore, the fragmentation pattern, which shows peaks corresponding to the loss of methyl or cyclopentadienyl groups, provides definitive structural confirmation. nist.gov

Chromatographic Techniques are used to separate the components of a mixture.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of a sample of Dimethylbis(cyclopentadienyl)hafnium(IV). In these methods, the sample is passed through a column that separates compounds based on their physical properties (e.g., boiling point, polarity). A pure sample will ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted starting materials or decomposition products.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is particularly relevant for applications where Dimethylbis(cyclopentadienyl)hafnium(IV) is used as a catalyst for polymerization. GPC separates molecules based on their size and is used to determine the molecular weight distribution of the resulting polymers, which is a critical measure of the catalyst's performance and control over the polymerization process. nih.govresearchgate.net

Table 3: Application of MS and Chromatography for (C₅H₅)₂Hf(CH₃)₂ Analysis

| Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | Identification & Structural Elucidation | Molecular weight, isotopic pattern confirming Hf, fragmentation data. |

| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation from impurities, quantification of purity. |

| Gel Permeation Chromatography (GPC) | Polymer Product Analysis | Molecular weight and dispersity of polymers synthesized using the complex as a catalyst. |

In Situ Spectroscopic Techniques for Reaction Monitoring of Dimethylbis(cyclopentadienyl)hafnium(IV) Catalysis

The primary utility of Dimethylbis(cyclopentadienyl)hafnium(IV) lies in its role as a catalyst, particularly for olefin polymerization. Understanding the mechanism and kinetics of these catalytic reactions is crucial for process optimization. In situ spectroscopic techniques, which monitor the reaction as it happens within the reactor, are invaluable for this purpose. researchgate.net These methods allow for real-time tracking of reactant consumption, product formation, and the potential evolution of the catalyst itself, without the need for sampling and quenching, which can disturb the reaction. rsc.org

Several in situ techniques can be applied:

In Situ FT-IR Spectroscopy: By placing an infrared probe directly into the reaction vessel, it is possible to monitor changes in the concentrations of species with IR-active functional groups. For example, in ethylene (B1197577) polymerization, one could track the disappearance of the C=C bond of the ethylene monomer and the simultaneous appearance of the C-C and C-H bonds of the growing polyethylene (B3416737) chain. researchgate.net Changes in the catalyst's own spectral features could also indicate ligand exchange or transformation into the active catalytic species.

In Situ NMR Spectroscopy: For reactions conducted in an NMR-compatible reactor, NMR spectroscopy can provide detailed quantitative information about the species in solution. This is highly effective for monitoring monomer conversion and can also be used to identify reaction intermediates, including the active form of the hafnium catalyst, by observing shifts in the signals of the cyclopentadienyl or methyl protons.

In Situ UV-Vis Spectroscopy: Changes in the electronic environment of the hafnium center, such as a change in oxidation state or coordination number upon activation, can often be detected by UV-Vis spectroscopy, providing another avenue for monitoring the catalyst's state during the reaction.

The data gathered from these in situ methods, such as reaction rates under different conditions (temperature, pressure, co-catalyst concentration), are essential for constructing a detailed mechanistic picture of the catalytic cycle. researchgate.net

Theoretical and Computational Investigations of Dimethylbis Cyclopentadienyl Hafnium Iv

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing complex organometallic compounds like Dimethylbis(cyclopentadienyl)hafnium(IV) (Cp₂HfMe₂). DFT studies provide valuable insights into the geometry, bond energies, and the nature of the metal-ligand interactions within the molecule.

Research has shown that Dimethylbis(cyclopentadienyl)hafnium(IV) is isostructural with its titanium (Cp₂TiMe₂) and zirconium (Cp₂ZrMe₂) counterparts. The bonding in these metallocenes is characterized by both covalent and ionic contributions. The hafnium center is bonded to two cyclopentadienyl (B1206354) (Cp) rings and two methyl (Me) groups. The Hf-Cp interaction involves the donation of π-electrons from the Cp rings to the vacant d-orbitals of the hafnium atom, while the Hf-Me bonds are primarily σ-bonds.

DFT calculations are crucial for determining optimized molecular geometries and bond characteristics. For instance, studies on related hafnocene complexes have utilized DFT to analyze how ancillary ligands affect the electronic properties and, consequently, the reactivity of the metal center. In the case of Cp₂HfMe₂, the methyl groups act as simple σ-donor ligands. DFT calculations can quantify the electronic effects of these ligands on the hafnium atom, influencing its electrophilicity and its propensity to participate in chemical reactions.

The table below presents typical geometric parameters for group 4 metallocene dimethyl complexes, including data for the isostructural titanocene (B72419) and zirconocene (B1252598) analogs, which provide a reference for understanding the structure of Cp₂HfMe₂.

| Parameter | Cp₂TiMe₂ | Cp₂ZrMe₂ | Cp₂HfMe₂ (Expected) |

| M-C(σ) bond length (Å) | 2.170 - 2.181 nist.gov | isostructural nist.gov | isostructural nist.gov |

| C(σ)-M-C(σ) angle (°) | 91.3 nist.gov | isostructural nist.gov | isostructural nist.gov |

| M-Cp(centroid) distance (Å) | ~2.06 | ~2.24 | Comparable to Zr acs.org |

This table presents data for analogous compounds to provide context due to the limited specific DFT data for Dimethylbis(cyclopentadienyl)hafnium(IV) in the search results.

Ab Initio Calculations of Reaction Pathways and Energy Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to map out the reaction pathways and determine the energy profiles of chemical reactions involving Dimethylbis(cyclopentadienyl)hafnium(IV). These calculations are particularly useful for studying mechanisms of reactions where Cp₂HfMe₂ acts as a catalyst or precatalyst, such as in olefin polymerization.

Studies have investigated the use of Cp₂HfMe₂ in combination with co-catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) for the cationic polymerization of vinyl ethers. nist.govuni-bonn.de Ab initio and DFT calculations support these experimental studies by elucidating the initiation mechanism. nist.gov This typically involves the abstraction of a methyl group from the hafnium center by the co-catalyst, generating a cationic hafnium complex, [Cp₂HfMe]⁺, which is the active species for polymerization.

The energy profile for such a reaction would be calculated by determining the energies of the reactants (e.g., Cp₂HfMe₂ and B(C₆F₅)₃), the transition state for methyl abstraction, and the final products (e.g., [Cp₂HfMe]⁺[MeB(C₆F₅)₃]⁻). The difference in energy between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate.

Furthermore, ab initio methods have been used to study the formation of adducts, such as the reaction of Cp₂HfMe₂ with [{HC(CMeNAr)₂}Ge(μ−O)] to form [{HC(CMeNAr)₂}Ge(μ−O)Hf(Me)Cp₂]. researchgate.net The calculations for such systems are typically performed using sophisticated software packages like Gaussian, employing well-established methods and basis sets. researchgate.net

Below is a hypothetical energy profile for a generic initiation step in a polymerization reaction catalyzed by Cp₂HfMe₂.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | Cp₂HfMe₂ + Co-catalyst | 0 |

| Transition State | [Cp₂Me...H...Co-catalyst]‡ | ΔE‡ (Activation Energy) |

| Products | [Cp₂HfMe]⁺ + [Me-Co-catalyst]⁻ | ΔE_rxn (Reaction Energy) |

This table represents a generalized energy profile for a reaction pathway. Specific energy values would be dependent on the co-catalyst and the level of theory used in the ab initio calculation.

Molecular Dynamics Simulations of Dimethylbis(cyclopentadienyl)hafnium(IV) Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a system containing Dimethylbis(cyclopentadienyl)hafnium(IV), MD simulations can provide insights into its dynamic behavior, conformational changes, and interactions with other molecules, such as solvents or reactants.

While specific MD simulation studies focusing solely on Cp₂HfMe₂ are not prevalent in the provided search results, the methodology is widely applied to organometallic systems. For instance, MD simulations have been used to investigate the interaction of related zirconocene catalysts with solvents and counterions, which is crucial for understanding the behavior of the catalyst in a reaction medium. researchgate.netnih.gov

An MD simulation of a Cp₂HfMe₂ system would typically involve the following steps:

System Setup : Defining a simulation box containing one or more Cp₂HfMe₂ molecules and, if relevant, solvent molecules (e.g., toluene (B28343), dichloromethane) and other reactants or co-catalysts.

Force Field : Choosing an appropriate force field that accurately describes the potential energy of the system as a function of its atomic coordinates. For organometallic compounds like Cp₂HfMe₂, this may require specialized or parameterized force fields.

Simulation : Solving Newton's equations of motion for the system, allowing the positions and velocities of the atoms to evolve over time. This generates a trajectory of the system's dynamic behavior.

Analysis : Analyzing the trajectory to extract properties of interest, such as radial distribution functions (to understand solvation structure), diffusion coefficients, and conformational dynamics of the Cp rings.

MD simulations could be particularly valuable in understanding the initial steps of catalytic cycles, such as the diffusion of an olefin monomer towards the active catalytic site and its subsequent coordination.

Quantitative Structure-Activity Relationships (QSAR) for Catalytic Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.govijnrd.orgnih.govmdpi.com In the context of Dimethylbis(cyclopentadienyl)hafnium(IV), QSAR studies are highly relevant for understanding and predicting its catalytic performance in reactions like olefin polymerization, and for comparing it with other catalysts.

Research has been conducted to develop QSAR models for group 4 metallocene catalysts, including hafnium-based systems, to correlate their structural features with performance indicators such as stereoselectivity and molar mass capability at various polymerization temperatures. acs.orgresearchgate.net These models often use quantum chemically derived descriptors, such as the electrophilicity of the metal center, as key parameters.

For a series of hafnocene and zirconocene catalysts, it has been shown that the electrophilicity of the catalyst precursor is strongly correlated with the stereoselectivity of propylene (B89431) polymerization. researchgate.net While Cp₂HfMe₂ itself is a simple, unsubstituted metallocene, it can serve as a baseline or reference compound in broader QSAR studies that include a variety of substituted cyclopentadienyl and ancillary ligands. The insights from these QSAR models can guide the rational design of new, more effective catalysts.

A typical QSAR model for catalytic activity might take the following form:

log(Activity) = c₀ + c₁ * D₁ + c₂ * D₂ + ...

Where:

Activity is a measure of catalytic performance (e.g., polymer yield, turnover frequency).

D₁, D₂,... are molecular descriptors (e.g., steric parameters, electronic parameters like the charge on the metal, frontier orbital energies).

c₀, c₁, c₂,... are coefficients determined by statistical regression.

Computational Design of Novel Dimethylbis(cyclopentadienyl)hafnium(IV) Analogues

The computational design of novel catalysts is a rapidly growing field that leverages theoretical insights to create new molecules with enhanced properties. nih.govrsc.orgarxiv.orgnih.govnih.gov Starting from a known compound like Dimethylbis(cyclopentadienyl)hafnium(IV), computational methods can be used to design and screen new analogues with potentially improved catalytic activity, selectivity, or stability.

The process of designing novel analogues of Cp₂HfMe₂ would typically involve:

Scaffold Modification : Introducing various substituents to the cyclopentadienyl rings or replacing the methyl groups with other ligands in silico.

High-Throughput Screening : Using computational methods, such as DFT, to rapidly calculate key properties of a large library of designed analogues. These properties could include the stability of the compound, the energy barrier for the rate-determining step of a catalytic cycle, or electronic descriptors known from QSAR studies to correlate with high activity.

Lead Identification : Identifying the most promising candidates from the computational screening for further, more detailed theoretical investigation or for experimental synthesis and testing.

For example, based on QSAR models suggesting that higher electrophilicity at the metal center leads to better performance for some applications, computational design efforts could focus on introducing electron-withdrawing groups to the cyclopentadienyl rings of Cp₂HfMe₂. DFT calculations would then be used to predict the effect of these substitutions on the electronic structure and catalytic properties of the resulting analogues. This approach accelerates the discovery of new and improved catalysts by prioritizing the most promising candidates for synthesis, saving significant time and resources. rsc.org

Applications of Dimethylbis Cyclopentadienyl Hafnium Iv in Advanced Materials Science

Precursors for Hafnium-Containing Thin Films and Coatings

Dimethylbis(cyclopentadienyl)hafnium(IV), also known as Cp2HfMe2, serves as a molecular precursor for producing thin films composed of hafnium compounds, particularly hafnium oxide (HfO2). Organometallic precursors are essential in modern deposition techniques as they can be volatilized and transported in a gaseous state to a substrate surface, where they decompose in a controlled manner to form a solid film.

The utility of a precursor is largely determined by its physical properties, such as volatility and thermal stability. While Dimethylbis(cyclopentadienyl)hafnium(IV) has been explored as a hafnium source, its practical application faces challenges. It is a solid compound with low volatility, which can complicate its delivery in vapor deposition systems, creating "transport problems". google.com This has driven further research into chemically modifying cyclopentadienyl-type precursors to enhance their physical properties for industrial processes. google.com

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds up material one atomic layer at a time through sequential, self-limiting chemical reactions. This method is crucial for creating the ultrathin, uniform, and conformal films required in modern microelectronics.

Dimethylbis(cyclopentadienyl)hafnium(IV) has been identified as a potential precursor for the ALD of hafnium oxide (HfO2). google.com In a typical ALD process, pulses of the hafnium precursor are introduced into a reaction chamber and chemisorb onto the substrate. Subsequently, a pulse of an oxygen source, such as water (H2O) or ozone (O3), is introduced, which reacts with the adsorbed precursor layer to form a monolayer of HfO2. google.com

However, the low volatility of Cp2HfMe2 remains a significant drawback for its widespread use in ALD. google.com To overcome this, researchers have developed related precursors with modified ligands, such as Bis(methylcyclopentadienyl)hafnium(IV) dimethyl ((MeCp)2HfMe2), which exhibits a lower melting point and can be evaporated more readily for controlled introduction into the ALD reactor. google.com The development of such derivatives highlights the importance of the cyclopentadienyl (B1206354) ligand structure in tuning the precursor's properties for optimal ALD performance. nih.govelsevierpure.com

Table 1: Comparison of Cyclopentadienyl-Type Hafnium Precursors for ALD

| Precursor Name | Chemical Formula | Key Characteristics | Reference |

| Dimethylbis(cyclopentadienyl)hafnium(IV) | (C5H5)2Hf(CH3)2 | Solid with low volatility, leading to transport challenges. | google.com |

| Bis(methylcyclopentadienyl)hafnium(IV) dimethyl | ((CH3)C5H4)2Hf(CH3)2 | Lower melting point (43-44°C) than Cp2HfMe2, allowing for easier evaporation. | google.com |

| Iodo-cyclopentadienyl tris(dimethylamino) hafnium | (IC5H4)Hf(N(CH3)2)3 | Enhanced thermal stability and reactivity compared to non-halogenated versions. | nih.govrsc.org |

| Cyclopentadienyl tris(dimethylamino) hafnium | (C5H5)Hf(N(CH3)2)3 | Thermally stable cyclopentadienyl-type precursor used for high-temperature processes. | nih.govtosoh.co.jp |

Metal-Organic Chemical Vapor Deposition (MOCVD) is another key technique for producing thin films, where organometallic precursors are thermally decomposed on a heated substrate. google.com Unlike the self-limiting nature of ALD, MOCVD is a continuous process, which can allow for faster deposition rates.

Precursors suitable for ALD, including cyclopentadienyl-type hafnium compounds, are often also applicable for MOCVD. google.com The fundamental requirements of sufficient volatility and thermal stability to be transported to the reactor, followed by clean decomposition on the substrate, are shared by both techniques. The decomposition of Dimethylbis(cyclopentadienyl)hafnium(IV) and its derivatives on a heated substrate in the presence of an oxygen source results in the formation of hafnium oxide films. The quality and properties of these films, such as their crystal structure and density, are highly dependent on deposition parameters like temperature and pressure.

Role in Ceramic and Composite Material Synthesis

There is currently insufficient scientific literature available that specifically details the use of Dimethylbis(cyclopentadienyl)hafnium(IV) as a precursor for the synthesis of hafnium-containing bulk ceramics or composite materials. Research in hafnium ceramics, such as hafnium carbide, has typically focused on precursors like hafnium tetrachloride.

Fabrication of Nanomaterials and Quantum Dots Incorporating Hafnium

Applications in Optoelectronic and Semiconductor Technologies

The primary application of thin films grown from Dimethylbis(cyclopentadienyl)hafnium(IV) and related precursors is in optoelectronics and, most significantly, semiconductor manufacturing. americanelements.com Hafnium oxide (HfO2) is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO2), which has been the traditional gate insulator in transistors.

As transistors have been scaled down to nanoscale dimensions, the SiO2 gate insulator has become too thin, leading to excessive leakage currents. Replacing SiO2 with a physically thicker layer of HfO2 provides the same electrical capacitance while dramatically reducing this leakage. This has been a critical innovation enabling the continued miniaturization of semiconductor devices according to Moore's Law. rsc.org The HfO2 films deposited via ALD or MOCVD using cyclopentadienyl hafnium precursors are used to create these high-k gate dielectrics in metal-insulator-metal (MIM) capacitors and transistors, which are the fundamental building blocks of modern integrated circuits. nih.govelsevierpure.comrsc.org

Future Research Directions and Emerging Paradigms for Dimethylbis Cyclopentadienyl Hafnium Iv Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Methodologies